molecular formula C18H13ClN2O4 B11708958 2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate

2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate

Cat. No.: B11708958
M. Wt: 356.8 g/mol
InChI Key: GPIYBXKLTUUYDF-UHFFFAOYSA-N
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Description

2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted anthraquinone core linked to an isoxazole ring. The presence of the acetate group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of anthraquinone, followed by the formation of the isoxazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone and hydroquinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of protein synthesis, induction of apoptosis, and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one
  • 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
  • Benzoic acid, 2-[(3,5-dimethyl-1-piperidinyl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino]

Uniqueness

2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate stands out due to its unique chloro-substituted anthraquinone core and the presence of the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13ClN2O4

Molecular Weight

356.8 g/mol

IUPAC Name

2-[(12-chloro-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]ethyl acetate

InChI

InChI=1S/C18H13ClN2O4/c1-9(22)24-7-6-20-13-8-12(19)16-15-14(13)17(23)10-4-2-3-5-11(10)18(15)25-21-16/h2-5,8,20H,6-7H2,1H3

InChI Key

GPIYBXKLTUUYDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Cl

Origin of Product

United States

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